molecular formula C16H15NO5 B8664166 4-(Benzyloxycarbonylamino)phenoxyacetic acid

4-(Benzyloxycarbonylamino)phenoxyacetic acid

Cat. No. B8664166
M. Wt: 301.29 g/mol
InChI Key: QLIZUACBFGFQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Benzyloxycarbonylamino)phenoxyacetic acid is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Benzyloxycarbonylamino)phenoxyacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxycarbonylamino)phenoxyacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-(Benzyloxycarbonylamino)phenoxyacetic acid

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[4-(phenylmethoxycarbonylamino)phenoxy]acetic acid

InChI

InChI=1S/C16H15NO5/c18-15(19)11-21-14-8-6-13(7-9-14)17-16(20)22-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19)

InChI Key

QLIZUACBFGFQRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

1.67 ml (1.67 mmol) of a 1N aqueous solution of sodium hydroxide were added, whilst ice-cooling, to a solution of 500 mg (1.52 mmol) of ethyl 4-(benzyloxycarbonylamino)phenoxyacetate (prepared as described in Preparation 14) in 10 ml of methanol, and the mixture was stirred at room temperature for 1 hour. At the end of this time, the reaction mixture was neutralized by the addition of 1N aqueous hydrochloric acid, and the solvent was removed by distillation under reduced pressure. The residue was diluted with ethyl acetate, and the resulting organic solution was washed with a 5% w/v aqueous solution of citric acid and with a saturated aqueous solution of sodium chloride, in that order. The reaction mixture was then dried over sodium sulfate, and the organic solvent was removed by distillation under reduced pressure. The concentrate was triturated with diethyl ether, to give 417 mg of the title compound as colorless crystals, melting at 152°-154° C.
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